molecular formula C17H15N3O4S B2551249 N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851978-50-2

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2551249
CAS No.: 851978-50-2
M. Wt: 357.38
InChI Key: WMLRMPWNFMVGNE-UHFFFAOYSA-N
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Description

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications

Density Functional Theory (DFT) Modeling and Monte Carlo Simulation

A study by Obot et al. (2016) on Schiff bases, including those with similar structural features to the queried compound, used Density Functional Theory (DFT) and Monte Carlo simulation to assess their inhibition performance for steel corrosion. The study focused on evaluating electronic parameters relevant to their inhibition activity and found theoretical data mostly in agreement with experimental results, indicating potential applications in corrosion prevention (Obot, Kaya, Kaya, & Tüzün, 2016).

Synthesis and Antimicrobial Activity of Novel Derivatives

Research by Abd Alhameed et al. (2019) on the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by various methods, evaluated their antimicrobial and antifungal activities. Some derivatives showed weak to moderate antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Some compounds exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human cancer cell lines, indicating potential for therapeutic applications (Tumosienė et al., 2020).

Potential Bioactive Schiff Base Compounds

Sirajuddin et al. (2013) synthesized Schiff base compounds with potential biological activity, including antibacterial, antifungal, and antioxidant activities. These compounds also showed interaction with Salmon sperm DNA, suggesting their potential in drug design and development (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Mechanism of Action

Target of Action

The primary targets of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are the quorum sensing pathways in Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide interacts with its targets by inhibiting quorum sensing . This inhibition disrupts bacterial cell-cell communication, thereby preventing the coordination of behaviors such as biofilm formation and pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways in Gram-negative bacteria . These pathways involve small molecules termed signal molecules or autoinducers for cell-cell communication . By inhibiting these pathways, N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria from developing future resistance .

Result of Action

The molecular and cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide’s action include the disruption of bacterial cell-cell communication and the prevention of behaviors such as biofilm formation and pathogenesis . This results in a reduction in the production of toxins and discourages bacteria from developing future resistance .

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRMPWNFMVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326184
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851978-50-2
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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